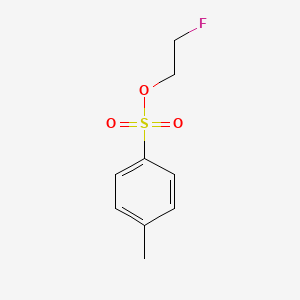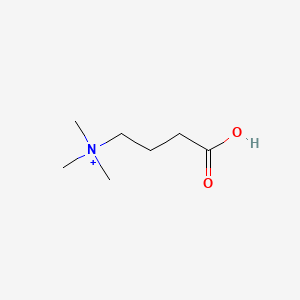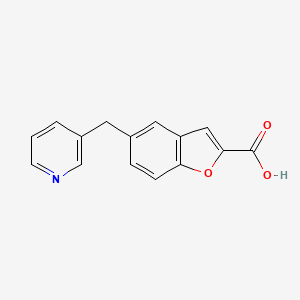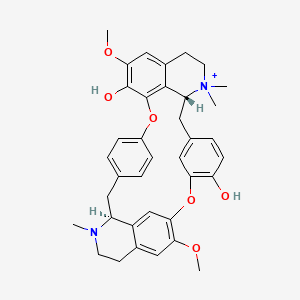
4-甲基苯磺酸-2-氟乙酯
概述
描述
2-Fluoroethyl 4-methylbenzenesulfonate, also known as 2-Fluoroethyl Tosylate, is an intermediate used in the preparation and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for the detection of prostate cancer by positron emission tomography (PET) imaging . It has a molecular formula of C9H11FO3S .
Molecular Structure Analysis
The molecular structure of 2-Fluoroethyl 4-methylbenzenesulfonate consists of a fluoroethyl group attached to a 4-methylbenzenesulfonate. The InChI code for this compound is 1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 .科学研究应用
Chemical Synthesis
“2-Fluoroethyl 4-methylbenzenesulfonate” is used as an intermediate in various chemical synthesis processes . Its unique structure and properties make it a valuable component in the creation of complex chemical compounds.
Material Science
In the field of material science, “2-Fluoroethyl 4-methylbenzenesulfonate” can be used in the development of new materials. Its chemical properties can contribute to the enhancement of certain characteristics of these materials .
Chromatography
“2-Fluoroethyl 4-methylbenzenesulfonate” can be used in chromatography, a laboratory technique for the separation of mixtures. Its properties can aid in the separation process .
Analytical Research
This compound can be used in analytical research. Scientists can study its properties and reactions with other substances, contributing to our understanding of chemical behaviors .
Life Science Research
In life science research, “2-Fluoroethyl 4-methylbenzenesulfonate” can be used in various experiments and studies. Its interactions with biological systems can provide valuable insights .
Positron Emission Tomography (PET) Imaging
“2-Fluoroethyl 4-methylbenzenesulfonate” is used in the preparation and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by positron emission tomography (PET) imaging . This application is particularly important in the medical field, as it aids in the early detection and treatment of prostate cancer.
安全和危害
作用机制
Target of Action
2-Fluoroethyl 4-methylbenzenesulfonate is an intermediate used in the preparation and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands . PSMA, or Prostate-Specific Membrane Antigen, is a type II transmembrane protein that is overexpressed in prostate cancer cells . Therefore, the primary target of this compound is PSMA.
Mode of Action
The compound interacts with PSMA, enabling the detection of prostate cancer cells .
Biochemical Pathways
Given its role as an intermediate in the synthesis of psma ligands, it’s likely involved in pathways related to prostate cancer detection and diagnosis .
Pharmacokinetics
As a fluorinated compound, it’s likely to be used in pet imaging due to the properties of fluorine-18, a radioactive isotope used in this type of imaging .
Result of Action
The primary result of the action of 2-Fluoroethyl 4-methylbenzenesulfonate is the detection of prostate cancer cells via PET imaging . By targeting PSMA, the compound allows for the visualization of prostate cancer cells, aiding in diagnosis and potentially in the monitoring of disease progression .
Action Environment
It’s worth noting that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , indicating that its stability could be affected by exposure to oxygen and temperatures outside this range.
属性
IUPAC Name |
2-fluoroethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRDLSNSMTUXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292385 | |
| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383-50-6 | |
| Record name | 383-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroethyl p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














